Due to its structure, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is being investigated for its potential biological activity. Research suggests it might interact with specific biological processes, but detailed information on its mechanisms and targets is still emerging [].
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol bears some structural similarities to saccharides (sugars). Researchers use it as a building block or reference compound in studies related to saccharide structure and function [].
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol's high purity makes it valuable as a reference standard in analytical chemistry. Researchers can use it to calibrate instruments, identify unknown compounds, and ensure the accuracy of their experiments [].
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a vicinal diol with the molecular formula C6H14O4. It features two methoxy groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions. The (R,R) configuration indicates that both chiral centers have the R absolute configuration, while the (+) sign denotes its positive optical rotation .
The compound's structure can be represented as:
CH3-O-CH2-CH(OH)-CH(OH)-CH2-O-CH3
This molecule is a colorless liquid at room temperature and is soluble in polar organic solvents.
While specific biological activities of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol have not been extensively reported, vicinal diols, in general, can interact with biological systems in various ways:
One practical synthesis method for (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol involves starting from dimethyl L-tartrate . The general steps include:
This synthesis preserves the stereochemistry of the starting material, ensuring the (R,R) configuration in the final product.
Compared to these compounds, (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is unique in its combination of chiral centers, methoxy groups, and vicinal diol functionality. This combination of features makes it particularly interesting for asymmetric synthesis and as a chiral building block in organic chemistry .
Proton Nuclear Magnetic Resonance analysis of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol reveals characteristic chemical shifts that confirm the molecular structure and stereochemistry [1] [2] [3]. The compound exhibits distinct signals for the methoxy groups, typically appearing around 3.3-3.4 parts per million in deuterated solvents [1] [3]. The hydroxyl protons on the 2,3-diol moiety display chemical shifts between 3.4-4.5 parts per million, while the methylene protons adjacent to the ether oxygens resonate in the 3.6-3.8 parts per million region [1] [2].
The stereochemical configuration is confirmed through detailed analysis of coupling patterns and chemical shift differences. The (R,R) configuration results in specific three-dimensional arrangements that influence the magnetic environment of neighboring protons [3]. Identity verification is routinely performed using Nuclear Magnetic Resonance spectroscopy, with chemical shift assignments consistent across multiple deuterated solvents including deuterated chloroform and deuterated methanol [2] [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbon signals [4]. The methoxy carbon atoms typically appear around 59 parts per million, while the central diol carbons exhibit signals in the 70-75 parts per million range [4]. The ether carbon signals are diagnostic for the 1,4-dimethoxy substitution pattern, appearing as distinct resonances that confirm the symmetrical nature of the molecule [4].
Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm functional group presence and molecular interactions [5] [6]. The hydroxyl groups exhibit broad absorption bands in the 3200-3600 wavenumber region, with the exact frequency dependent on hydrogen bonding interactions [5] [6]. The carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, while carbon-oxygen stretching modes are observed between 1000-1300 wavenumbers [5].
The infrared spectrum provides valuable information about intramolecular hydrogen bonding patterns and conformational preferences [6]. The hydroxyl stretch region often shows multiple components due to different hydrogen bonding environments in various conformational states [6]. These spectroscopic features are crucial for understanding the three-dimensional structure and intermolecular interactions of the compound [5].
Electron ionization mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 150, corresponding to the molecular weight of the compound [7] [8]. The fragmentation pattern provides structural confirmation through characteristic loss patterns including methoxy groups and hydroxyl functionalities [7] [8]. The base peak typically corresponds to fragments resulting from alpha-cleavage adjacent to the oxygen atoms, providing diagnostic information about the substitution pattern [8].
The mass spectral fragmentation follows predictable pathways characteristic of dimethoxy diols, with prominent fragments at mass-to-charge ratios corresponding to loss of methanol and formaldehyde units [7] [8]. These fragmentation patterns are consistent with the proposed structure and provide additional confirmation of molecular identity [8].
Table 1: Basic Physical and Chemical Properties | |
---|---|
Property | Value |
Molecular Formula | C₆H₁₄O₄ |
Molecular Weight (g/mol) | 150.17 |
Melting Point (°C) | 28-30 |
CAS Registry Number | 33507-82-3 |
Optical Rotation [α]₂₀ᴰ (°) | +1.8±0.1 (c = 1.9% in methanol) |
Purity (GC) | ≥99.0% |
Physical Appearance | Low melting white solid |
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol exhibits a well-defined melting point in the range of 28-30 degrees Celsius [1] [2] [3]. This relatively low melting point is characteristic of the compound's molecular structure, which combines the stabilizing effects of hydrogen bonding with the conformational flexibility imparted by the methoxy substituents [1]. The melting point is consistent across different suppliers and preparation methods, indicating high purity and structural integrity [2] [3].
The melting behavior reflects the balance between intermolecular hydrogen bonding interactions and the steric effects of the methoxy groups [1]. Comparison with the enantiomeric (S,S)-(-)-1,4-dimethoxy-2,3-butanediol shows identical melting points, as expected for enantiomeric pairs [9]. The low melting point facilitates handling and purification procedures, making the compound suitable for various synthetic applications [2].
The compound demonstrates favorable solubility properties across a range of solvents [2] [10]. Water solubility is observed due to the presence of multiple hydroxyl groups capable of hydrogen bonding with water molecules [2] [10]. The solubility in aqueous media is enhanced by the ether oxygens, which provide additional hydrogen bond acceptor sites [10].
Organic solvent solubility is excellent in polar protic solvents including methanol and ethanol [2] [10]. The compound also shows good solubility in acetone and other polar aprotic solvents [2]. These solubility characteristics are attributed to the amphiphilic nature of the molecule, combining hydrophilic hydroxyl groups with lipophilic methoxy substituents [2] [10].
The partition coefficient between octanol and water is expected to be negative, indicating preferential partitioning into the aqueous phase [10]. This hydrophilic character is consistent with the multiple polar functional groups present in the molecular structure [10].
Chemical stability assessment reveals that (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is stable under normal ambient conditions when properly stored [2]. The recommended storage temperature of 2-8 degrees Celsius ensures long-term stability and prevents degradation [2] [3]. The compound maintains stability for at least two years when stored under appropriate conditions with protection from light and moisture [2].
The stability profile is enhanced by the sterically hindered nature of the vicinal diol system, which reduces susceptibility to oxidation [2]. The methoxy groups provide additional protection against nucleophilic attack and maintain the integrity of the ether linkages under neutral and mildly acidic conditions [2].
Table 2: Thermodynamic and Stability Properties | |
---|---|
Property | Value/Description |
Melting Point (°C) | 28-30 |
Solubility in Water | Soluble |
Solubility in Organic Solvents | Soluble in acetone, ethanol, methanol |
Storage Temperature (°C) | 2-8 |
Stability | Stable under normal conditions when kept cool and dry |
LogP (estimated) | Negative (hydrophilic compound) |
The optical rotation of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol provides definitive confirmation of its absolute configuration and enantiomeric purity [3]. Measurements conducted at the sodium D-line (589 nanometers) yield a specific rotation of +1.8 ± 0.1 degrees when measured at 20 degrees Celsius with a concentration of 1.9 percent in methanol [3]. This positive rotation confirms the (R,R) absolute configuration and distinguishes it from the enantiomeric (S,S) form, which exhibits equal magnitude but opposite sign rotation [11] [9].
The relatively small magnitude of optical rotation reflects the conformational flexibility of the molecule and the partial cancellation of contributions from the two chiral centers [3] [12]. The optical rotation serves as a reliable indicator of enantiomeric purity, with deviations from the expected value indicating the presence of the opposite enantiomer [3].
Temperature dependence studies of optical rotation provide insights into conformational equilibria and the relative populations of different conformational states [12]. The optical rotation measurements are consistent with theoretical predictions based on density functional theory calculations of the molecular structure [12].
Circular dichroism spectroscopy reveals characteristic Cotton effects that arise from the chiral environment surrounding the chromophoric groups [12] [13] [14]. The electronic transitions associated with the oxygen lone pairs and carbon-oxygen bonds exhibit circular dichroism signals that are diagnostic of the absolute configuration [12] [14].
The circular dichroism spectrum typically shows multiple Cotton effects in the ultraviolet region, with the sign and magnitude dependent on the conformational preferences of the molecule [12] [13]. The n-π* transitions of the ether oxygens contribute to the overall circular dichroism signature, providing information about the three-dimensional arrangement of functional groups [13].
Solvent effects on circular dichroism spectra provide valuable information about molecular interactions and conformational changes [13] [15]. Studies in different solvents reveal how hydrogen bonding and polar interactions influence the conformational equilibrium and the resulting chiroptical properties [15].
Time-dependent density functional theory calculations have been employed to predict circular dichroism spectra and correlate experimental observations with molecular structure [12]. These computational approaches validate the experimental assignments and provide deeper understanding of the electronic transitions responsible for the observed Cotton effects [12].
Density functional theory calculations have been extensively employed to investigate the molecular properties of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol [16] [17] [18]. The B3LYP functional with 6-31G* and aug-cc-pVDZ basis sets provides reliable predictions of geometric parameters, vibrational frequencies, and electronic properties [16] [19]. These calculations reveal detailed information about bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular structure [16].
Optimization studies using various density functional theory methods demonstrate the conformational flexibility of the molecule and identify preferred conformational states [16] [17]. The calculations reveal multiple stable conformers with different arrangements of the hydroxyl groups and methoxy substituents [16]. Energy differences between conformers provide insights into the thermodynamic stability and population distributions under different conditions [16].
Vibrational frequency calculations using density functional theory methods accurately reproduce experimental infrared spectra and provide detailed assignments of vibrational modes [16] [17]. The calculated frequencies help interpret experimental spectra and understand the molecular vibrations responsible for characteristic absorption bands [17].
Molecular mechanics and molecular dynamics simulations provide complementary information about conformational behavior and intermolecular interactions [19]. Force field parameterization studies have been conducted to develop accurate models for the unique structural features of dimethoxy diols [19]. These models enable large-scale simulations of molecular assemblies and investigation of crystalline phases [19].
Conformational analysis using systematic search algorithms reveals the complete conformational landscape and identifies global and local energy minima [20] [21]. The conformational preferences are influenced by intramolecular hydrogen bonding between hydroxyl groups and steric interactions with methoxy substituents [20] [22].
Monte Carlo and molecular dynamics simulations provide insights into the dynamic behavior of the molecule in solution and the influence of solvent interactions on conformational equilibria [19]. These studies complement experimental observations and provide molecular-level understanding of solution-phase behavior [19].
Natural bond orbital analysis and Mulliken population analysis reveal the electronic structure and charge distribution within the molecule [16] [19]. These calculations provide insights into the nature of chemical bonding and the electron density distribution around functional groups [19]. The analysis of orbital interactions helps understand the stability of different conformational states and the driving forces for conformational changes [16].
Atoms in molecules analysis provides detailed information about the topology of electron density and the nature of intramolecular interactions [17]. This approach identifies critical points in the electron density that correspond to bond formation and hydrogen bonding interactions [17].
Electrostatic potential mapping reveals regions of positive and negative charge that influence intermolecular interactions and reactivity patterns [18]. These calculations are valuable for understanding molecular recognition and predicting interaction sites for hydrogen bonding and other non-covalent interactions [18].
Table 3: Computational Chemistry Applications | ||
---|---|---|
Method/Application | Description | Typical Software/Basis Sets |
DFT Calculations | B3LYP and other functionals for geometry optimization | Gaussian, 6-31G*, aug-cc-pVDZ |
Molecular Modeling | Molecular mechanics and quantum mechanics approaches | Spartan, ChemBio3D, various force fields |
Conformational Analysis | Study of preferred conformations and energy barriers | Conformational search algorithms |
Electronic Structure | Orbital analysis and electron density calculations | NBO analysis, Mulliken population analysis |
Chiroptical Properties | Calculation of optical rotation and CD spectra | TDDFT calculations |
Advanced quantum chemical methods including Møller-Plesset perturbation theory and coupled cluster approaches provide high-accuracy predictions of molecular properties [19] [23]. These methods are particularly valuable for calculating thermodynamic properties, reaction energetics, and spectroscopic parameters [19].
Time-dependent density functional theory calculations enable prediction of electronic excitation energies and optical properties including optical rotation and circular dichroism [12] [24]. These calculations provide theoretical validation of experimental chiroptical measurements and aid in the assignment of electronic transitions [12] [24].
Hybrid quantum mechanics/molecular mechanics approaches allow investigation of large molecular systems and environmental effects on molecular properties [23]. These methods are particularly useful for studying the compound in different solvents or in interaction with other molecules [23].